molecular formula C24H16Cl4P2S4Zn B579514 zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane CAS No. 19015-32-8

zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane

Katalognummer: B579514
CAS-Nummer: 19015-32-8
Molekulargewicht: 701.76
InChI-Schlüssel: LFLXHAQMVLWWFP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C24H16Cl4P2S4Zn and a molecular weight of 701.812 g/mol . This compound is known for its unique structure, which includes zinc coordinated with bis(p-chlorophenyl)phosphinothioylthio groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of zinc salts with bis(p-chlorophenyl)phosphinothioylthio ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure consistency and compliance with industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinothioylthio derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies, particularly in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is utilized in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-λ5-phosphane include:

Uniqueness

This compound is unique due to its specific chemical structure and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Eigenschaften

CAS-Nummer

19015-32-8

Molekularformel

C24H16Cl4P2S4Zn

Molekulargewicht

701.76

IUPAC-Name

zinc;bis(4-chlorophenyl)-sulfanylidene-sulfido-$l^{5}

InChI

InChI=1S/2C12H9Cl2PS2.Zn/c2*13-9-1-5-11(6-2-9)15(16,17)12-7-3-10(14)4-8-12;/h2*1-8H,(H,16,17);/q;;+2/p-2

InChI-Schlüssel

LFLXHAQMVLWWFP-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.C1=CC(=CC=C1P(=S)(C2=CC=C(C=C2)Cl)[S-])Cl.[Zn+2]

Synonyme

Bis[bis(p-chlorophenyl)phosphinothioylthio]zinc

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.